m-Cyanobenzoic acid-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

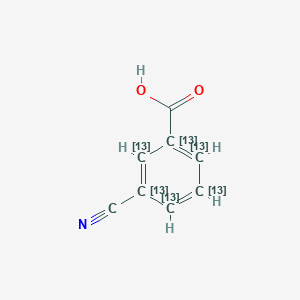

C8H5NO2 |

|---|---|

分子量 |

153.09 g/mol |

IUPAC名 |

5-cyano(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11)/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChIキー |

GYLKKXHEIIFTJH-ZFJHNFROSA-N |

異性体SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)C(=O)O)C#N |

正規SMILES |

C1=CC(=CC(=C1)C(=O)O)C#N |

製品の起源 |

United States |

Foundational & Exploratory

m-Cyanobenzoic acid-13C6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Cyanobenzoic acid-13C6 is the stable isotope-labeled form of m-cyanobenzoic acid, where all six carbon atoms of the benzene ring have been replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool in various stages of research and drug development, primarily serving as a tracer and an internal standard for quantitative analyses. Its use in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) allows for precise and accurate quantification of its unlabeled counterpart and related analytes in complex biological matrices.[1] This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, typical applications, and guidelines for its use in a research setting.

Chemical Properties and Identification

This compound is a synthetic, isotopically labeled organic compound. The introduction of six ¹³C atoms results in a predictable mass shift from the natural abundance compound, which is fundamental to its application in mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Carboxybenzonitrile-13C6, 3-Cyanobenzoic acid-13C6, m-Carboxybenzonitrile-13C6 | [1] |

| Molecular Formula | ¹³C₆H₅NO₂ | [1] |

| Molecular Weight | 153.09 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in organic solvents such as methanol, DMSO | [2] |

Note: The CAS number for the unlabeled m-cyanobenzoic acid is 1877-72-1. A specific CAS number for the 13C6 labeled version is not consistently reported in public databases.

Synthesis and Purity

The synthesis of this compound involves multi-step chemical processes starting from a ¹³C-labeled precursor, typically a ¹³C₆-benzene derivative. While specific, detailed proprietary synthesis protocols are not publicly available, the general synthetic routes for cyanobenzoic acids can be adapted for isotopic labeling. These methods often involve the introduction of the cyano and carboxylic acid functionalities onto the labeled benzene ring through reactions such as Sandmeyer reaction or oxidation of a corresponding methyl group.

The quality of this compound is critical for its use as an internal standard. The key quality attributes are its chemical purity and isotopic purity.

Table 2: Typical Quality Specifications

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |

| Isotopic Enrichment | M+6 | Mass Spectrometry |

Note: These specifications are typical and may vary between suppliers. It is essential to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. A representative CoA would provide precise values for chemical and isotopic purity, which are crucial for calculating the concentration of the internal standard solution accurately.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using LC-MS or GC-MS.[1] In such assays, a known amount of the labeled standard is spiked into biological samples (e.g., plasma, urine) and calibration standards. The analyte and the internal standard are then extracted and analyzed simultaneously.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction, thus compensating for any analyte loss.

-

Co-elution in Chromatography: In liquid chromatography, the labeled and unlabeled compounds typically co-elute, meaning they experience the same matrix effects (ionization suppression or enhancement) in the mass spectrometer source.

-

Distinct Mass-to-Charge Ratio (m/z): The six-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling independent quantification of each.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process can be normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Use as an Internal Standard in LC-MS

While a specific, validated protocol for a particular analyte using this compound is not publicly available, a general workflow can be outlined. The following is a model protocol for the quantification of a hypothetical analyte in a biological matrix.

4.1. Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (IS-Stock): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Internal Standard Working Solution (IS-WS): Dilute the IS-Stock solution with the appropriate solvent to a concentration that will yield a robust signal in the LC-MS system and is appropriate for the expected analyte concentration range in the samples (e.g., 100 ng/mL).

4.2. Sample Preparation (Protein Precipitation)

-

Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Add a precise volume of the IS-WS (e.g., 10 µL) to the sample.

-

Add a protein precipitating agent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

4.3. LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions need to be optimized for the specific analyte of interest.

Table 3: Exemplary LC-MS/MS Parameters

| Parameter | Example Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized to separate the analyte from matrix components |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions for both the analyte and this compound |

4.4. Data Analysis

The concentration of the analyte in the samples is determined by constructing a calibration curve. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve.

Visualizing the Workflow

The following diagrams illustrate the general synthesis concept and the analytical workflow for using this compound as an internal standard.

Caption: Generalized synthetic pathway for this compound.

Caption: Experimental workflow for using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and other areas requiring highly accurate and precise quantification of organic molecules in complex matrices. Its properties as a stable isotope-labeled internal standard help to mitigate variability in analytical measurements, leading to reliable and reproducible results. While specific protocols will always need to be optimized for the analyte and matrix of interest, the principles and general workflow described in this guide provide a solid foundation for the successful implementation of this compound in quantitative assays. Researchers should always consult the supplier's Certificate of Analysis for lot-specific purity information to ensure the highest quality data.

References

m-Cyanobenzoic acid-13C6 synthesis and purity

An In-Depth Technical Guide to the Synthesis and Purity of m-Cyanobenzoic acid-13C6

Introduction

m-Cyanobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and functional materials, is often required in an isotopically labeled form for use in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry.[1] This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, where all six carbon atoms of the benzene ring are labeled with Carbon-13. Furthermore, it details the analytical methodologies crucial for the determination of both its chemical and isotopic purity, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

Proposed Synthetic Pathway

The overall transformation is as follows:

Toluene-13C6 → m-Nitrotoluene-13C6 → m-Toluidine-13C6 → m-Tolunitrile-13C6 → this compound

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of m-Nitrotoluene-13C6

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

-

Nitration: Slowly add 10 g of Toluene-13C6 (commercially available with >99 atom % 13C) to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the Toluene-13C6 solution over a period of 1-2 hours, maintaining the reaction temperature between 5-10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The crude product, a mixture of ortho, meta, and para isomers, will separate as an oil.

-

Purification: Separate the oil, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again. Dry the oil over anhydrous magnesium sulfate. The isomers are then separated by fractional distillation under reduced pressure to isolate m-Nitrotoluene-13C6.

Step 2: Synthesis of m-Tolunitrile-13C6 via Sandmeyer Reaction

This step involves the reduction of the nitro group to an amine, followed by diazotization and cyanation.

-

Part A: Reduction to m-Toluidine-13C6

-

In a round-bottom flask, combine 10 g of m-Nitrotoluene-13C6, 50 mL of ethanol, and 20 g of iron filings.

-

Heat the mixture to reflux and add 5 mL of concentrated hydrochloric acid dropwise.

-

Continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).

-

Make the solution basic with sodium carbonate, and filter off the iron salts.

-

Remove the ethanol by distillation, and extract the resulting aqueous layer with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate, and remove the ether by rotary evaporation to yield crude m-Toluidine-13C6.

-

-

Part B: Sandmeyer Reaction [2][3]

-

Diazotization: Dissolve the crude m-Toluidine-13C6 in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of water. Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of 5 g of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

Cyanation: In a separate flask, prepare a solution of 10 g of copper(I) cyanide and 15 g of potassium cyanide in 50 mL of water. Warm this solution to 60-70°C.

-

Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Effervescence (release of N2 gas) will occur.[2]

-

After the addition is complete, heat the mixture on a steam bath for 1 hour.

-

Work-up: Cool the reaction mixture and extract with toluene. Wash the toluene extract with water, then with 10% sodium hydroxide solution, and finally with water.

-

Dry the organic layer over anhydrous calcium chloride and remove the toluene by distillation. The residue is purified by vacuum distillation to yield m-Tolunitrile-13C6.[4]

-

Step 3: Oxidation to this compound

-

Reaction Setup: In a large round-bottom flask, place 5 g of m-Tolunitrile-13C6 and 200 mL of water.

-

Oxidation: Heat the mixture to reflux and add 15 g of potassium permanganate in small portions over 2-3 hours. The purple color of the permanganate will disappear as it reacts.

-

Continue refluxing until the purple color persists, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the clear filtrate with concentrated hydrochloric acid until precipitation of the product is complete.

-

Purification: Collect the white precipitate of this compound by filtration. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.[5] Dry the final product under vacuum.

| Step | Starting Material | Product | Reagents | Expected Yield |

| 1 | Toluene-13C6 | m-Nitrotoluene-13C6 | HNO3, H2SO4 | 50-60% |

| 2 | m-Nitrotoluene-13C6 | m-Tolunitrile-13C6 | Fe/HCl; NaNO2/HCl; CuCN | 65-75% |

| 3 | m-Tolunitrile-13C6 | This compound | KMnO4, H2O | 70-80% |

| Caption: Summary of the proposed synthesis steps and expected yields. |

Purity Analysis

The final product must be rigorously analyzed to determine both its chemical purity (presence of non-labeled impurities) and its isotopic purity (the percentage of molecules that are fully 13C6-labeled).

Purity Analysis Workflow

Caption: Workflow for comprehensive purity analysis of this compound.

Methodologies for Purity Determination

1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the relative percentage of the main compound and any process-related impurities or degradation products.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

2. Absolute Purity by Quantitative NMR (qNMR)

qNMR provides a direct measurement of the mass fraction of the analyte in a sample and is considered a primary ratio method.[6][7]

-

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Add a known volume of a deuterated solvent (e.g., DMSO-d6).

-

NMR Acquisition: Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

-

Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The absolute purity is calculated using the known masses, molecular weights, and integral values of the analyte and the standard.[8]

-

3. Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the isotopic enrichment of the labeled compound.[9][10]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid.

-

MS Acquisition: Infuse the sample directly or via LC into a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire the full scan mass spectrum in negative ion mode to observe the [M-H]- ion.

-

Analysis:

-

Identify the isotopologue cluster for the deprotonated molecule. For this compound (unlabeled formula C8H5NO2, MW 147.13), the fully labeled compound ([13C6]C2H5NO2) will have a monoisotopic mass of approximately 153.05.

-

Measure the relative intensities of the M, M+1, M+2, etc., peaks for the unlabeled standard to determine the natural isotopic contribution.

-

Measure the intensities of the isotopologue peaks for the labeled sample (e.g., M+0 to M+6, where M is the mass of the unlabeled compound).

-

Correct the measured intensities of the labeled sample's isotopologues for the natural abundance of isotopes (e.g., 13C, 15N, 17O, 18O) to calculate the true isotopic enrichment.[11]

-

-

| Parameter | HPLC / UPLC | qNMR | HRMS |

| Purpose | Chemical Purity (Relative) | Chemical Purity (Absolute) | Isotopic Purity & Enrichment |

| Typical Column | C18 Reverse Phase | N/A | N/A |

| Mobile Phase | Acetonitrile / Water with Acid | DMSO-d6 or CDCl3 | Methanol or Acetonitrile |

| Detector | UV-Vis (DAD/PDA) | NMR Probe | TOF, Orbitrap |

| Typical Result | > 98% Purity by Area | 97.5% w/w Purity | 99.2 atom % 13C |

| Caption: Typical analytical parameters and expected results for purity assessment. |

Conclusion

This guide outlines a robust and plausible approach for the synthesis of this compound, a valuable tool for advanced scientific research. The multi-step synthesis, beginning with commercially available Toluene-13C6, utilizes standard and scalable chemical transformations. The successful application of this labeled compound is contingent upon rigorous purity analysis. The described combination of chromatographic (HPLC) and spectroscopic (qNMR, HRMS) techniques provides a comprehensive framework for ensuring the high chemical and isotopic purity required by researchers and drug development professionals.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Tolunitrile | C8H7N | CID 12104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ethz.ch [ethz.ch]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: m-Cyanobenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cyanobenzoic acid-13C6 is a stable isotope-labeled derivative of m-cyanobenzoic acid, a molecule of interest in various chemical and pharmaceutical research areas. The incorporation of six carbon-13 isotopes into the benzene ring provides a distinct mass shift, making it an invaluable tool for a range of analytical applications. This technical guide provides a comprehensive overview of this compound, including its properties, common applications with detailed experimental protocols, and relevant workflow diagrams. While a specific CAS number for this compound is not separately assigned, it is often referenced under the CAS number of its unlabeled counterpart, 1877-72-1 .

Physicochemical Properties

Stable isotope labeling with 13C does not significantly alter the chemical properties of the molecule, but it results in a higher molecular weight compared to the unlabeled compound. This mass difference is the basis for its utility in quantitative analysis.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆C₂H₅NO₂ | N/A |

| Molecular Weight | 153.08 g/mol | Calculated |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). It is also utilized as a tracer in metabolic studies to elucidate biochemical pathways.

Internal Standard in Quantitative LC-MS Analysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocol: Quantification of a Target Analyte in a Biological Matrix using this compound as an Internal Standard

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of an analogous analyte in a biological sample, such as plasma.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Target analyte (unlabeled)

-

Control biological matrix (e.g., human plasma)

-

Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)

-

Methanol (for stock solutions)

-

Ultrapure water with 0.1% formic acid (Mobile phase A)

-

Acetonitrile with 0.1% formic acid (Mobile phase B)

-

Analytical column (e.g., C18 reverse-phase column)

2. Sample Preparation:

-

Prepare stock solutions of the target analyte and the IS (this compound) in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the IS by diluting the stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

-

Spike 50 µL of the control biological matrix with the target analyte to prepare calibration standards and quality control (QC) samples.

-

To 50 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the IS working solution (100 ng/mL).

-

Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Target Analyte: (Specific precursor ion) -> (Specific product ion)

-

This compound (IS): m/z 152.0 -> (Specific product ion, to be determined experimentally)

-

4. Data Analysis:

-

Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Tracer Studies

This compound can be used as a tracer to follow the metabolic fate of the cyanobenzoic acid moiety in biological systems. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate metabolic pathways and fluxes.

Experimental Protocol: In Vitro Metabolic Fate Analysis of this compound in Liver Microsomes

This protocol describes a general procedure to investigate the metabolism of this compound in a liver microsome model.

1. Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (quenching solution)

2. Incubation Procedure:

-

Pre-warm a solution of HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

-

Add this compound to the HLM solution to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the parent compound and potential metabolites by LC-MS/MS.

3. LC-MS/MS Analysis for Metabolite Identification:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full-scan MS and data-dependent MS/MS data.

-

Monitor for the disappearance of the parent compound (m/z 152.0 for the [M-H]⁻ ion).

-

Search for potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The presence of the 13C6 isotopic pattern in the product ion spectra will confirm that the detected species are metabolites of this compound.

Caption: Workflow for in vitro metabolic tracer studies.

Conclusion

This compound is a powerful tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its use as an internal standard ensures accurate and precise quantification of target analytes in complex matrices. Furthermore, as a metabolic tracer, it enables the detailed investigation of metabolic pathways. The experimental protocols provided in this guide offer a starting point for the application of this compound in various research settings.

In-Depth Technical Guide: m-Cyanobenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Cyanobenzoic acid-13C6, a stable isotope-labeled compound increasingly utilized in advanced research. This document details its fundamental properties, applications in drug development and metabolic research, and protocols for its use.

Core Compound Properties

m-Cyanobenzoic acid, also known as 3-carboxybenzonitrile, is an aromatic compound featuring both a carboxylic acid and a nitrile functional group. The stable isotope-labeled version, this compound, incorporates six 13C atoms in its benzene ring, rendering it an invaluable tool for mass spectrometry-based analytical techniques.

Quantitative Data Summary

The key quantitative properties of m-Cyanobenzoic acid and its 13C6 isotopologue are summarized in the table below for easy comparison.

| Property | m-Cyanobenzoic acid | This compound |

| Molecular Formula | C₈H₅NO₂ | ¹³C₆C₂H₅NO₂ |

| Molecular Weight | 147.13 g/mol [1] | 153.05 g/mol |

| CAS Number | 1877-72-1[1] | Not available |

| Appearance | Light yellow or yellow crystals[1] | White to off-white solid |

| Purity | ≥98%[1] | Typically ≥98% |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer and an internal standard in various stages of drug discovery and development. Stable isotope labeling offers a non-radioactive and safe method to track molecules in biological systems.[2]

Metabolic Tracing and Flux Analysis

This compound can be used as a tracer in metabolic studies.[3] By introducing the labeled compound into a biological system, researchers can track its metabolic fate, elucidating metabolic pathways and identifying novel metabolites. This is particularly crucial for understanding the metabolism of drug candidates and their potential toxicities.[2] 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[4][5]

Internal Standard for Quantitative Analysis

In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard.[3] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled compound in complex biological matrices. Using 13C-labeled internal standards is often preferred over deuterium-labeled ones as they tend to have less chromatographic shift.

Precursor for Labeled Bioactive Molecules

m-Cyanobenzoic acid is a known intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Betrixaban and the hemostatic agent p-aminomethylbenzoic acid.[6] As such, this compound can be a critical starting material for the synthesis of 13C-labeled versions of these and other bioactive molecules, enabling detailed pharmacokinetic and pharmacodynamic (PK/PD) studies.

Experimental Protocols

Synthesis of this compound (Analogous Method)

A key step in the synthesis of many labeled benzoic acids is the carboxylation of a Grignard reagent with 13CO2 or the hydrolysis of a benzonitrile precursor synthesized with a 13C-labeled cyanide source. For a fully labeled benzene ring, the synthesis would start with a commercially available 13C6-benzene or a similar precursor like 13C6-aniline.

Protocol for Metabolic Flux Analysis using LC-MS

This protocol outlines a general workflow for a 13C metabolic flux analysis (13C-MFA) experiment using a labeled tracer like this compound.

Objective: To determine the metabolic fate and quantify the flux of m-Cyanobenzoic acid through relevant metabolic pathways in a cell culture model.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest to a desired confluency.

-

Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a predetermined time course to allow for uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF MS).

-

Employ a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the metabolites.

-

The mass spectrometer should be operated in a full scan mode or a targeted SIM mode to detect the mass isotopologues of the parent compound and its expected metabolites.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify and quantify the different mass isotopologues for each metabolite of interest.

-

Correct for the natural abundance of 13C.

-

Use the mass isotopologue distribution (MID) data to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

-

Visualizations

Experimental Workflow for 13C Metabolic Flux Analysis

Caption: Workflow for 13C Metabolic Flux Analysis.

General Kinase Signaling Pathway

While m-Cyanobenzoic acid itself is not a direct modulator of signaling pathways, its derivatives are used as intermediates in the synthesis of kinase inhibitors. This diagram illustrates a generic kinase signaling pathway that such inhibitors might target.

Caption: Generic Kinase Signaling Pathway Inhibition.

References

- 1. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]

An In-Depth Technical Guide to Metabolic Flux Analysis Using m-Cyanobenzoic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published scientific literature detailing the specific metabolic fate and metabolic flux analysis of m-cyanobenzoic acid in mammalian cells. This guide, therefore, presents a comprehensive theoretical and practical framework for designing and conducting such studies, based on established principles of xenobiotic metabolism and ¹³C-MFA. All proposed pathways, protocols, and data are hypothetical and intended to serve as a starting point for research.

Introduction to m-Cyanobenzoic Acid-¹³C₆ in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as m-cyanobenzoic acid-¹³C₆, researchers can trace the path of the labeled atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug effects, and metabolic engineering strategies.

m-Cyanobenzoic acid-¹³C₆ is a stable isotope-labeled analog of m-cyanobenzoic acid, where the six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This labeling allows for the sensitive and specific tracking of the molecule and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Hypothetical Metabolic Pathways of m-Cyanobenzoic Acid

Based on the known metabolism of similar aromatic compounds, two primary metabolic pathways for m-cyanobenzoic acid in mammalian cells can be hypothesized:

-

Phase II Glycine Conjugation: The carboxylic acid group of m-cyanobenzoic acid is likely to undergo conjugation with the amino acid glycine. This is a common detoxification pathway for aromatic carboxylic acids, catalyzed by glycine N-acyltransferase.[1][2][3] The resulting metabolite would be m-cyanohippuric acid.

-

Phase I Hydrolysis of the Cyano Group: The cyano group (-C≡N) can be hydrolyzed to a carboxylic acid group (-COOH), a reaction that can occur enzymatically. This would convert m-cyanobenzoic acid into isophthalic acid (benzene-1,3-dicarboxylic acid).

These two pathways may occur simultaneously, and the predominant route of metabolism would determine the major labeled metabolites observed in an MFA experiment.

Caption: Hypothetical metabolic pathways of m-cyanobenzoic acid-¹³C₆.

Theoretical Experimental Design for ¹³C-MFA

A typical MFA experiment using m-cyanobenzoic acid-¹³C₆ would involve the following key steps:

Caption: General experimental workflow for ¹³C-MFA.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells of interest (e.g., HepG2, a human liver cancer cell line) in appropriate culture vessels and grow to a desired confluency (typically 70-80%).

-

Media Preparation: Prepare fresh culture medium containing a known concentration of m-cyanobenzoic acid-¹³C₆. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.

-

Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the time to reach isotopic steady-state.

Protocol 2: Metabolite Quenching and Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.

-

Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully collect the supernatant containing the extracted metabolites.

Protocol 3: LC-MS/MS Analysis

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system. A reverse-phase column (e.g., C18) is typically suitable for separating aromatic acids and their conjugates.

-

Mass Spectrometry Detection: Analyze the eluent from the LC system using a tandem mass spectrometer (MS/MS) operating in negative ion mode, which is generally more sensitive for acidic compounds.

-

Data Acquisition: Use a multiple reaction monitoring (MRM) method to specifically detect and quantify m-cyanobenzoic acid-¹³C₆ and its predicted metabolites.

Quantitative Data Presentation (Hypothetical)

The following tables represent hypothetical quantitative data that could be obtained from a ¹³C-MFA experiment with m-cyanobenzoic acid-¹³C₆.

Table 1: Intracellular Concentrations of m-Cyanobenzoic Acid-¹³C₆ and its Metabolites

| Time (hours) | m-Cyanobenzoic Acid-¹³C₆ (µM) | m-Cyanohippuric Acid-¹³C₆ (µM) | Isophthalic Acid-¹³C₆ (µM) |

| 0 | 0.00 | 0.00 | 0.00 |

| 2 | 5.2 ± 0.4 | 1.1 ± 0.1 | 0.2 ± 0.05 |

| 4 | 8.9 ± 0.7 | 3.5 ± 0.3 | 0.5 ± 0.08 |

| 8 | 12.1 ± 1.0 | 7.8 ± 0.6 | 0.9 ± 0.1 |

| 12 | 11.8 ± 0.9 | 10.2 ± 0.8 | 1.0 ± 0.1 |

| 24 | 11.5 ± 0.9 | 10.5 ± 0.9 | 1.1 ± 0.1 |

Table 2: Calculated Metabolic Fluxes

| Metabolic Flux | Flux Rate (µmol/g protein/hr) |

| Uptake of m-Cyanobenzoic Acid-¹³C₆ | 2.5 ± 0.2 |

| Glycine Conjugation | 1.8 ± 0.15 |

| Cyano Group Hydrolysis | 0.3 ± 0.04 |

Data Analysis and Interpretation

The analysis of ¹³C-MFA data involves several steps:

-

Metabolite Identification: Putative identification of metabolites is based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from known concentrations of the unlabeled compound.

-

Isotopic Labeling Analysis: The mass isotopomer distribution (MID) of each metabolite is determined from the MS data. The MID represents the relative abundance of molecules with different numbers of ¹³C atoms.

-

Flux Calculation: The MIDs and extracellular flux rates (uptake and secretion rates) are used as inputs for a computational model that estimates the intracellular metabolic fluxes.

Caption: Data analysis workflow for ¹³C-MFA.

Conclusion and Future Directions

The use of m-cyanobenzoic acid-¹³C₆ in metabolic flux analysis holds promise for elucidating the metabolic fate of this compound and its impact on cellular metabolism. The theoretical framework presented here provides a solid foundation for designing and conducting the necessary experiments. Future research should focus on:

-

Definitive identification of metabolites: Using high-resolution mass spectrometry and NMR to confirm the structures of the metabolites of m-cyanobenzoic acid.

-

Enzyme identification: Identifying the specific enzymes responsible for the metabolism of m-cyanobenzoic acid.

-

Application in disease models: Using m-cyanobenzoic acid-¹³C₆ to probe metabolic alterations in various disease models, such as cancer and metabolic disorders.

By systematically addressing these points, the scientific community can fully realize the potential of m-cyanobenzoic acid-¹³C₆ as a valuable tool in metabolic research.

References

- 1. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 13C Labeling in Metabolomics for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful and indispensable technique in metabolic research, offering a quantitative lens through which to view the intricate network of biochemical reactions within a cell.[1][2] By replacing the naturally abundant carbon-12 (¹²C) with the heavy isotope carbon-13 (¹³C) in a substrate, researchers can trace the journey of carbon atoms through metabolic pathways.[3] This methodology, particularly when coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a detailed snapshot of cellular metabolism.[1][3] For professionals in drug development, this approach is critical for understanding disease metabolism, identifying novel therapeutic targets, and elucidating the mechanisms of drug action and resistance.[1][2]

This guide provides a comprehensive overview of the core principles of 13C labeling in metabolomics, detailed experimental protocols, data analysis workflows, and its applications in drug development.

Core Principles of 13C Metabolic Flux Analysis

The central tenet of 13C metabolic flux analysis (13C-MFA) is the introduction of a 13C-labeled substrate, such as [U-¹³C]-glucose (where all six carbons are ¹³C), into a biological system.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the activity of the metabolic pathways involved.[1] Different metabolic routes will produce distinct labeling patterns in downstream molecules.[4] By measuring these MIDs, researchers can infer the relative and absolute rates of reactions, a concept known as metabolic flux.[4][5]

13C-MFA is considered the gold standard for quantifying intracellular reaction rates because the isotopic labeling measurements provide a wealth of redundant data that significantly enhance the accuracy of flux estimations.[3][4]

Key Concepts:

-

Isotopes: Atoms of the same element with different numbers of neutrons. ¹³C is a stable, non-radioactive isotope of carbon.[6]

-

Isotopologues: Molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be isotopologues with 0 to n ¹³C atoms, denoted as M+0, M+1, ..., M+n.[7]

-

Mass Isotopomer Distribution (MID): The fractional abundance of each isotopologue of a specific metabolite.[3][7] This is the primary quantitative data obtained from MS-based 13C labeling experiments.

-

Metabolic Flux: The rate of turnover of molecules through a metabolic pathway.

Experimental Design and Workflow

A successful 13C labeling experiment requires careful planning and execution. The general workflow encompasses several key stages, from the selection of an appropriate tracer to the final data analysis.[1][3]

1. Tracer Selection: The choice of the 13C-labeled substrate is a critical first step.[3] The selection depends on the specific metabolic pathways being interrogated. For instance, to study glycolysis and the TCA cycle, uniformly labeled glucose ([U-¹³C]-glucose) is often used.[1] Other tracers, such as specifically labeled glucose (e.g., [1,2-¹³C]-glucose) or labeled amino acids like glutamine, can provide more detailed information about specific pathway activities.[4]

2. Cell Culture and Labeling: Cells are cultured in a defined medium where the primary carbon source is replaced with its 13C-labeled counterpart.[1][2] It is crucial to allow the cells to reach a metabolic steady state during the labeling period to ensure that the observed labeling patterns accurately reflect the intracellular fluxes.[5]

3. Metabolite Extraction: After the labeling period, metabolic activity is rapidly quenched, and intracellular metabolites are extracted. This step is critical to prevent any changes in metabolite levels or labeling patterns after the experiment is terminated.[8]

4. Analytical Measurement: The extracted metabolites are then analyzed using either mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the mass isotopomer distributions.[1][4]

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable mass shift, allowing for the quantification of different isotopologues.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the positional labeling of carbons within a metabolite, which can be highly informative for resolving complex flux patterns.[1] While less sensitive than MS, NMR offers unique advantages in determining the specific location of ¹³C atoms.[9][10]

5. Data Analysis and Flux Calculation: The measured MIDs are then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes. This typically involves computational software that fits the experimental data to the model to estimate the flux distribution that best explains the observed labeling patterns.[4]

Experimental Workflow for 13C Labeling in Metabolomics

Caption: A generalized workflow for a 13C metabolic flux analysis experiment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and 13C-Glucose Labeling

This protocol provides a general guideline for labeling adherent mammalian cells with [U-¹³C]-glucose.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free DMEM

-

[U-¹³C]-glucose

-

Cell culture plates/flasks

-

-

Procedure:

-

Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.[8]

-

Acclimatization (Optional but Recommended): One day before the labeling experiment, switch the cells to a medium containing dialyzed FBS to reduce the concentration of unlabeled glucose and other carbon sources.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C]-glucose (e.g., 10 mM) and dialyzed FBS.

-

Labeling: Aspirate the old medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.[8]

-

Incubation: Incubate the cells for a time course determined by the expected metabolic rates of the cell line.[8] For steady-state analysis, this is typically at least 24 hours.

-

Protocol 2: Metabolite Extraction

-

Objective: To rapidly quench metabolism and extract intracellular metabolites.[8]

-

Materials:

-

Cold PBS

-

Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

-

-

Procedure:

-

Quenching: Place the cell culture plate on ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

-

Extraction: Add the pre-chilled extraction solvent to the plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Collection: Collect the supernatant containing the polar metabolites for analysis.

-

Data Presentation and Interpretation

The primary data from a 13C labeling experiment is the mass isotopologue distribution (MID) for various metabolites. This quantitative data is typically summarized in tables for clear comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Citrate

This table shows hypothetical MID data for citrate from two different cell lines grown with [U-¹³C]-glucose.

| Isotopologue | Cell Line A (Fractional Abundance) | Cell Line B (Fractional Abundance) |

| M+0 | 0.05 | 0.15 |

| M+1 | 0.02 | 0.05 |

| M+2 | 0.25 | 0.40 |

| M+3 | 0.08 | 0.10 |

| M+4 | 0.45 | 0.20 |

| M+5 | 0.10 | 0.05 |

| M+6 | 0.05 | 0.05 |

Interpretation: The differences in the MID of citrate between Cell Line A and Cell Line B suggest significant alterations in the TCA cycle activity or the contribution of other carbon sources to the citrate pool. For example, the higher abundance of M+4 citrate in Cell Line A could indicate a greater reliance on glucose-derived acetyl-CoA for citrate synthesis.

Central Carbon Metabolism and 13C Labeling

Caption: Tracing 13C from glucose through central carbon metabolism.

Applications in Drug Development

13C labeling is a cornerstone technique in modern drug development, providing critical insights at various stages of the pipeline.

-

Target Identification and Validation: By elucidating the metabolic reprogramming that occurs in diseases like cancer, 13C-MFA can help identify metabolic enzymes or pathways that are essential for disease progression and represent novel drug targets.[2]

-

Mechanism of Action Studies: This technique can determine how a drug alters metabolic networks to exert its effects.[2] By tracing the metabolic fate of a 13C-labeled nutrient in the presence of a drug, researchers can confirm drug-target engagement and understand the downstream metabolic consequences.[3]

-

Pharmacodynamic Biomarker Discovery: 13C labeling can be used to identify metabolic biomarkers that reflect the biological activity of a drug. These biomarkers can then be used in clinical trials to monitor treatment response.

-

Toxicity and Off-Target Effects: Alterations in metabolic fluxes in non-target tissues or pathways can indicate potential toxicity or off-target effects of a drug candidate.

Drug Action on a Metabolic Pathway

Caption: A drug inhibiting an enzyme in a metabolic pathway.

13C labeling in metabolomics is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism.[1] For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects can be complex, the depth of information gained from these studies is invaluable for advancing our understanding of biology and developing new therapies. The continued development of analytical instrumentation and computational tools will further enhance the capabilities and accessibility of this essential methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 6. Carbon-13 Dioxide in Metabolic Research and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: m-Cyanobenzoic acid-¹³C₆ for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Cyanobenzoic acid-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development settings. This document details its suppliers, availability, and technical specifications, alongside a representative experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Core Topic: m-Cyanobenzoic acid-¹³C₆ Supplier and Availability

m-Cyanobenzoic acid-¹³C₆ serves as an ideal internal standard for mass spectrometry-based quantification of m-Cyanobenzoic acid and related metabolites. Its six ¹³C atoms provide a distinct mass shift, enabling precise differentiation from the unlabeled analyte while maintaining identical physicochemical properties. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

Supplier and Product Data

The following table summarizes the availability and technical specifications of m-Cyanobenzoic acid-¹³C₆ and its isotopologues from prominent suppliers. Researchers are advised to consult the suppliers' Certificates of Analysis for the most current and lot-specific data.

| Supplier | Product Name | Catalog Number | Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| MedChemExpress | m-Cyanobenzoic acid-¹³C₆ | HY-Y0589S | ¹³C₆C₂H₅NO₂ | 153.10 | Data typically available in Certificate of Analysis | Data typically available in Certificate of Analysis |

| BLD Pharm | 3-Cyanobenzoic acid-benz-¹³C₆ | BD01468368 | ¹³C₆C₂H₅NO₂ | 153.10 | Data typically available in Certificate of Analysis | Data typically available in Certificate of Analysis |

| BOC Sciences | 3-Cyanobenzoic acid-[Cyano-¹³C] | BLP-001469 | C₇[¹³C]H₅NO₂ | 148.12 | 98% | 99% atom ¹³C |

Experimental Protocols

The primary application of m-Cyanobenzoic acid-¹³C₆ is as an internal standard in isotope dilution mass spectrometry, most commonly with LC-MS/MS for quantitative analysis of biological or environmental samples.

Representative Protocol: Quantification of an Analyte using a ¹³C-Labeled Internal Standard by LC-MS/MS

This protocol provides a general framework. Specific parameters such as chromatographic conditions and mass spectrometer settings must be optimized for the specific analyte and matrix.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the unlabeled analyte (e.g., m-Cyanobenzoic acid) in a suitable solvent (e.g., methanol, acetonitrile).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of m-Cyanobenzoic acid-¹³C₆ in the same solvent.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Calibration Curve: Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range in the samples. Spike a fixed concentration of the m-Cyanobenzoic acid-¹³C₆ internal standard into each calibration standard.

-

Quality Controls: Prepare QC samples at low, medium, and high concentrations within the calibration range in a representative blank matrix (e.g., plasma, cell lysate). Spike the internal standard at the same concentration as in the calibration standards.

3. Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

-

Aliquot a specific volume of the sample into a microcentrifuge tube.

-

Add the internal standard solution to each sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for this type of analyte.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical starting point.

-

Flow Rate: Set according to the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion (e.g., [M-H]⁻) and a stable product ion.

-

Internal Standard: The precursor ion will be +6 Da higher than the analyte (for ¹³C₆ labeling). The product ion may be the same or also shifted depending on the fragmentation pattern.

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QCs.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Use the calibration curve to determine the concentration of the analyte in the unknown samples.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution mass spectrometry.

Caption: A general experimental workflow for quantitative analysis using a labeled internal standard.

Methodological & Application

Application Notes and Protocols for Quantitative Analysis Using m-Cyanobenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are essential tools in modern analytical and biomedical research. m-Cyanobenzoic acid-13C6 is a stable isotope-labeled analog of m-Cyanobenzoic acid, where the six carbon atoms on the benzene ring have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry and a valuable tracer for metabolic studies.[1][2] Its primary applications lie in improving the accuracy and precision of quantitative methods and in elucidating the metabolic fate of compounds in biological systems.

This document provides detailed application notes and protocols for the use of this compound in quantitative analysis, particularly focusing on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis and as a tracer in metabolic research.

I. Application as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. The SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.

Protocol: Quantitative Determination of a Hypothetical Analyte (Analyte X) in Human Plasma by LC-MS/MS using this compound as an Internal Standard

This protocol describes a general procedure for the quantitative analysis of a small molecule analyte (Analyte X) in human plasma. Please note that as a specific validated method for a particular analyte using this compound was not found in the public domain, this protocol and the accompanying data are representative examples based on established methodologies for similar compounds.

1. Materials and Reagents

-

Analytė X reference standard

-

This compound (Internal Standard, IS)

-

Control human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Stock and Working Solutions Preparation

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50% methanol to create calibration curve standards.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL) in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte X: [M+H]+ → Product ion (To be determined based on analyte structure) this compound: 156.1 → 108.1 |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

5. Data Analysis and Quantification

-

The concentration of Analyte X in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (1/x²) linear regression.

Data Presentation: Hypothetical Method Validation Summary

The following tables represent hypothetical data for a validated LC-MS/MS method for "Analyte X" using this compound as the internal standard.

Table 1: Calibration Curve Linearity

| Analyte X Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 500 | 6.145 |

| 1000 | 12.295 |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -1.5 |

| Low | 3 | 6.2 | 1.5 | 7.5 | 2.8 |

| Mid | 80 | 4.1 | -0.8 | 5.3 | 0.5 |

| High | 800 | 3.5 | 2.1 | 4.1 | 1.7 |

LLOQ: Lower Limit of Quantification

Experimental Workflow Diagram

Workflow for quantitative bioanalysis.

II. Application as a Tracer in Metabolic Studies

This compound can be used as a tracer to investigate the metabolic fate of xenobiotics or to probe specific metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into biotransformation and metabolic fluxes.

Protocol: General Workflow for a Tracer Study in Cell Culture

This protocol outlines a general approach for using this compound as a tracer to study its metabolism in a cell culture model.

1. Cell Culture and Treatment

-

Culture cells of interest (e.g., hepatocytes) to the desired confluency.

-

Replace the culture medium with a fresh medium containing a known concentration of this compound.

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction

-

At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis for Labeled Metabolites

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites.

-

Develop a targeted LC-MS/MS method to quantify the parent compound (this compound) and its labeled metabolites.

4. Data Analysis

-

Identify metabolites by comparing their mass spectra and retention times to authentic standards (if available) or by interpreting the fragmentation patterns.

-

The presence of the 13C6-label in the metabolites confirms their origin from the administered tracer.

-

Quantify the levels of the parent compound and its metabolites over time to determine the rate of metabolism.

Metabolic Pathway Investigation Diagram

The following diagram illustrates the logical workflow for a metabolic tracer study.

Workflow for a metabolic tracer study.

Conclusion

This compound is a versatile tool for quantitative analysis in drug development and metabolic research. Its use as an internal standard in LC-MS/MS methods significantly enhances the reliability and accuracy of quantitative data. As a metabolic tracer, it provides a powerful means to investigate the biotransformation of xenobiotics and to delineate metabolic pathways. The protocols and data presented herein serve as a guide for researchers and scientists to effectively utilize this compound in their studies.

References

Application Note: High-Throughput Quantification of m-Cyanobenzoic Acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of m-Cyanobenzoic acid in human plasma. To ensure the highest accuracy and precision, m-Cyanobenzoic acid-13C6 is employed as an internal standard (IS). The use of a stable, isotopically labeled internal standard that co-elutes with the analyte is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[1] This method utilizes a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and specificity. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other clinical research applications.

Introduction

m-Cyanobenzoic acid is an aromatic carboxylic acid of interest in various fields of drug development and metabolic research. Accurate quantification of such small molecules in complex biological matrices like human plasma is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such bioanalytical assays due to its inherent selectivity and sensitivity.

A key challenge in quantitative LC-MS/MS is managing variability introduced during sample processing and analysis. Factors such as analyte loss during extraction, fluctuations in injection volume, and matrix effects (ion suppression or enhancement) can significantly impact the accuracy and reproducibility of the results. The most effective way to mitigate these issues is by using a stable isotope-labeled internal standard (SIL-IS).[1] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process.[1] Since the SIL-IS is distinguished from the analyte by its mass, it can be added to the sample at the very beginning of the workflow, correcting for variations at each step. 13C-labeled internal standards are particularly advantageous as they are less likely to exhibit chromatographic separation from the analyte compared to deuterium-labeled standards.

This application note presents a validated LC-MS/MS method for the quantification of m-Cyanobenzoic acid in human plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: m-Cyanobenzoic acid (≥99% purity), this compound (≥99% purity, isotopic purity >99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve m-Cyanobenzoic acid and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the m-Cyanobenzoic acid primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation

-

Label polypropylene microcentrifuge tubes for each sample, standard, and quality control.

-

Aliquot 50 µL of human plasma into the labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| m-Cyanobenzoic acid | 146.0 | 102.0 | 15 |

| This compound (IS) | 152.0 | 108.0 | 15 |

Data Presentation and Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve was linear over the range of 1 to 1000 ng/mL in human plasma.

Table 4: Calibration Curve Performance

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 1000 | y = 0.0123x + 0.0015 | > 0.998 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 5: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |

| LQC | 3 | 5.2 | 1.7 | 6.5 | 2.3 |

| MQC | 100 | 3.9 | -0.8 | 4.8 | -1.1 |

| HQC | 800 | 3.1 | 1.2 | 4.1 | 0.9 |

Recovery

The extraction recovery of m-Cyanobenzoic acid was determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples at three QC levels. The recovery of the internal standard was also assessed.

Table 6: Extraction Recovery

| QC Level | Nominal Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) |

| LQC | 3 | 92.5 | 94.1 |

| MQC | 100 | 94.8 | 93.7 |

| HQC | 800 | 93.1 | 93.9 |

Visualizations

Caption: Experimental workflow for the quantification of m-Cyanobenzoic acid.

References

Application Note: Quantitative Analysis of m-Cyanobenzoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Using m-Cyanobenzoic Acid-13C6 as an Internal Standard

Abstract